molecular formula C8H17NO3 B12911444 (3R,4R)-1-((R)-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol

(3R,4R)-1-((R)-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol

Katalognummer: B12911444
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: XFQURLQNIUCUHU-BWZBUEFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol is a chiral compound with significant potential in medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is functionalized with hydroxyl groups, making it a versatile intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO_4 (Potassium permanganate) are commonly used.

    Reduction: Reagents like NaBH_4 (Sodium borohydride) or LiAlH_4 (Lithium aluminium hydride) are employed.

    Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to substitute the hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Wissenschaftliche Forschungsanwendungen

(3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit viral reverse transcriptases and mammalian DNA polymerases, thereby blocking the replication of viruses and cancer cells . The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity towards these enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4R)-1-(®-3-Hydroxy-2-methylpropyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit both viral and mammalian enzymes makes it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C8H17NO3

Molekulargewicht

175.23 g/mol

IUPAC-Name

(3R,4R)-1-[(2R)-3-hydroxy-2-methylpropyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C8H17NO3/c1-6(5-10)2-9-3-7(11)8(12)4-9/h6-8,10-12H,2-5H2,1H3/t6-,7-,8-/m1/s1

InChI-Schlüssel

XFQURLQNIUCUHU-BWZBUEFSSA-N

Isomerische SMILES

C[C@H](CN1C[C@H]([C@@H](C1)O)O)CO

Kanonische SMILES

CC(CN1CC(C(C1)O)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.